3-(4-Bromophenyl)-7-hydroxychromen-2-one
Overview
Description
3-(4-Bromophenyl)-7-hydroxychromen-2-one is a chemical compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound features a bromophenyl group at the third position and a hydroxyl group at the seventh position of the chromen-2-one core structure. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-7-hydroxychromen-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified using techniques like recrystallization or column chromatography.
Types of Reactions:
Oxidation: The hydroxyl group at the seventh position can undergo oxidation to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: 3-(4-Bromophenyl)-7-oxochromen-2-one.
Reduction: 3-phenyl-7-hydroxychromen-2-one.
Substitution: 3-(4-substituted phenyl)-7-hydroxychromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3-(4-Bromophenyl)-7-hydroxychromen-2-one is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group and a hydroxyl group, but with an isoxazole core.
3-(4-Bromophenyl)-7-methoxychromen-2-one: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 3-(4-Bromophenyl)-7-hydroxychromen-2-one is unique due to the specific positioning of the bromophenyl and hydroxyl groups on the chromen-2-one core. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKNKUCTQSRDGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419826 | |
Record name | ST057513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331821-29-5 | |
Record name | ST057513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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